Lipophilicity Advantage vs. Methyl Ester
The ethyl ester exhibits a predicted ACD/LogP of 2.15–2.17, whereas the analogous methyl ester (CAS 5805-53-8) has a predicted LogP of 1.35 . This 0.8 log unit difference corresponds to approximately a 6.3-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity that can enhance passive membrane diffusion in cell-based assays and improve organic-phase extraction efficiency during purification.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.15–2.17 (ACD/LogP) |
| Comparator Or Baseline | Methyl 1H-benzimidazole-2-carboxylate, LogP = 1.35 (ACD/LogP) |
| Quantified Difference | ΔLogP ≈ 0.8; ~6.3× higher partition coefficient for ethyl ester |
| Conditions | Predicted ACD/LogP values (pH 5.5–7.4) |
Why This Matters
For procurement decisions, the ethyl ester is the preferred choice when higher lipophilicity is required for membrane penetration or organic-phase reactivity, while the methyl ester may be insufficiently lipophilic for such applications.
